(R)-1-Boc-3-propylpiperazine
Overview
Description
®-1-Boc-3-propylpiperazine is a chemical compound belonging to the piperazine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-propylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperazine.
Protection: The nitrogen atom of the piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected piperazine.
Alkylation: The Boc-protected piperazine is then alkylated with a suitable propylating agent, such as 1-bromopropane, under basic conditions to introduce the propyl group at the desired position.
Industrial Production Methods: Industrial production of ®-1-Boc-3-propylpiperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-3-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert functional groups into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different substituents on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
Chemistry: ®-1-Boc-3-propylpiperazine is used as an intermediate in the synthesis of complex organic molecules. Its Boc-protecting group provides stability during multi-step synthetic processes, allowing for selective deprotection and further functionalization.
Biology: In biological research, ®-1-Boc-3-propylpiperazine is employed in the study of enzyme-substrate interactions and receptor binding assays. Its structural features make it a valuable tool for probing biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents. Its piperazine core is a common motif in drug design, contributing to the development of novel therapeutics.
Industry: In the industrial sector, ®-1-Boc-3-propylpiperazine is utilized in the production of specialty chemicals and advanced materials. Its versatility in chemical transformations makes it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-propylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group provides steric hindrance, influencing the compound’s binding affinity and selectivity. Upon deprotection, the free piperazine moiety can engage in hydrogen bonding and electrostatic interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
®-1-Boc-3-methylpiperazine: Similar structure with a methyl group instead of a propyl group.
®-1-Boc-3-ethylpiperazine: Similar structure with an ethyl group instead of a propyl group.
®-1-Boc-3-butylpiperazine: Similar structure with a butyl group instead of a propyl group.
Uniqueness: ®-1-Boc-3-propylpiperazine is unique due to its specific propyl substitution, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl (3R)-3-propylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQYTJHYWCCQIJ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647558 | |
Record name | tert-Butyl (3R)-3-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928025-57-4 | |
Record name | tert-Butyl (3R)-3-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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